molecular formula C12H22O2 B15463261 Ethyl 3,3,6-trimethylhept-4-enoate CAS No. 60066-71-9

Ethyl 3,3,6-trimethylhept-4-enoate

Cat. No.: B15463261
CAS No.: 60066-71-9
M. Wt: 198.30 g/mol
InChI Key: GLXBMQSZFJTXBC-UHFFFAOYSA-N
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Description

Ethyl 3,3,6-trimethylhept-4-enoate is a high-purity ethyl ester compound of interest in organic synthesis and materials science research. As a volatile organic compound (VOC), it shares characteristics with metabolites studied for their antifungal and antimicrobial properties . Its structural features suggest potential utility as a synthetic intermediate or building block for the development of novel chemical entities. Researchers can employ this ester in studies exploring structure-activity relationships, the development of new synthetic methodologies, or as a precursor for more complex molecules. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

CAS No.

60066-71-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 3,3,6-trimethylhept-4-enoate

InChI

InChI=1S/C12H22O2/c1-6-14-11(13)9-12(4,5)8-7-10(2)3/h7-8,10H,6,9H2,1-5H3

InChI Key

GLXBMQSZFJTXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3,3,6-trimethylhept-4-enoate with structurally or functionally related compounds identified in the evidence, focusing on molecular attributes, synthesis, and applications.

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₁₂H₂₀O₂ 196.29 Ester, alkene, branched methyl Branched chain with double bond
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Ester (long-chain) Straight-chain saturated ester
Ethyl decanoate C₁₂H₂₄O₂ 200.32 Ester Straight-chain saturated ester
4-Ethyl-3-hydroxyhept-6-enoic acid C₉H₁₆O₃ 172.22 Carboxylic acid, hydroxyl, alkene Hydroxy acid with unsaturated chain

Notes:

  • This compound exhibits greater branching and a double bond compared to Ethyl palmitate and Ethyl decanoate, likely reducing its boiling point and increasing reactivity.

Physical and Chemical Properties

  • Volatility : The target compound’s branching and lower molecular weight compared to Ethyl palmitate may enhance volatility, favoring use in aerosols or perfumes.
  • Reactivity: The alkene group in this compound could facilitate addition reactions, unlike saturated esters (e.g., Ethyl decanoate).
  • Solubility: The hydroxy acid’s polar groups () grant superior water solubility compared to nonpolar esters.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3,3,6-trimethylhept-4-enoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification or Claisen condensation. For example, a modified phosphonate pathway used for structurally similar esters improved yield by 20% through optimized catalyst selection (e.g., Lewis acids) and solvent systems (e.g., anhydrous THF). Reaction parameters such as temperature (60–80°C) and stoichiometric ratios of reagents should be systematically tested to maximize efficiency .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • 1H/13C NMR : To identify the carbon framework and substituent positions (e.g., distinguishing methyl groups at C3 and C6).
  • IR Spectroscopy : To confirm ester carbonyl (C=O, ~1740 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) functionalities.
  • X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELX, which refine crystal structures against diffraction data .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity is assessed via:

  • HPLC/GC-MS : To quantify impurities and ensure >95% purity.
  • Melting Point Analysis : Consistency with literature values (if available).
  • Elemental Analysis : To verify molecular formula (C12H20O2) .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Common issues include co-elution of byproducts during chromatography and volatility-related losses during solvent evaporation. Solutions involve:

  • Fractional Distillation : For low-polarity impurities.
  • Preparative TLC/Flash Chromatography : Using silica gel with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can computational tools aid in predicting the physical properties of this compound?

Software like Gaussian or COSMO-RS estimates logP (lipophilicity), boiling points, and solubility. These predictions guide solvent selection for recrystallization and stability studies .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

  • DFT Calculations : Model transition states to identify kinetic vs. thermodynamic pathways.
  • Solvent Effect Analysis : Compare in silico (COSMO) and experimental (kinetic) data in polar vs. non-polar solvents.
  • Cross-Validation : Use multiple spectroscopic methods (e.g., NMR kinetics, UV-Vis monitoring) .

Q. How does stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing ester group and steric bulk of trimethyl substituents direct regioselectivity. Methods to probe this include:

  • NMR Coupling Constants : To assess alkene geometry (cis/trans).
  • X-ray Analysis : Confirm substituent spatial arrangement and steric hindrance .

Q. What role does this compound play in modulating biological targets, and how can its interactions be studied?

While direct studies are limited, analogs with similar ester backbones show enzyme inhibition (e.g., lipases). Techniques include:

  • Molecular Docking : Predict binding affinity with target proteins (e.g., using AutoDock).
  • Enzyme Assays : Measure IC50 values in vitro .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis of this compound?

  • Deuterium Labeling : Compare kH/kD ratios at the ester carbonyl oxygen to distinguish between AAC1 (stepwise) and AAL1 (concerted) mechanisms.
  • pH-Rate Profiles : Identify rate-determining steps under varying acidity .

Q. What advanced techniques characterize the conformational dynamics of this compound in solution?

  • NOESY NMR : Detect through-space interactions between methyl groups.
  • Variable-Temperature NMR : Study rotational barriers around the ester linkage.
  • MD Simulations : Model solvent-dependent conformational ensembles .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic shifts, and computational parameters.
  • Figures : Use annotated chromatograms, crystal structures, and kinetic plots.
  • Statistical Analysis : Apply t-tests or ANOVA to compare experimental replicates .

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